molecular formula C18H19N3O B4260572 N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate

N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate

Cat. No.: B4260572
M. Wt: 293.4 g/mol
InChI Key: HQHAHURVUGWMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate is a chemical compound that belongs to the class of phenethylamines. It is also known as 25B-NBOMe and is a derivative of the psychedelic drug 2C-B. This compound has gained attention in the scientific community due to its potential therapeutic uses and its ability to act as a research tool.

Mechanism of Action

N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate acts as a partial agonist for the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This activation leads to changes in neuronal activity, which can affect mood, cognition, and perception. Additionally, this compound has been shown to have affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can induce hallucinations, changes in mood and perception, and alterations in sensory processing. It has also been shown to have potential therapeutic effects in the treatment of psychiatric disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate in lab experiments is its ability to act as a potent agonist for the 5-HT2A receptor. This allows for the investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its potential for inducing hallucinations and other altered states of consciousness, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate. One area of interest is the development of new therapeutic agents based on this compound or its derivatives. Additionally, further investigation into the role of the 5-HT2A receptor in psychiatric disorders and other physiological processes could lead to the development of new treatments for these conditions. Finally, continued research on the biochemical and physiological effects of this compound could lead to a better understanding of the mechanisms underlying altered states of consciousness.

Scientific Research Applications

N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate has been used as a research tool in various scientific studies. It has been shown to act as a potent agonist for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been used to investigate the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression.

Properties

IUPAC Name

N-methyl-2-[3-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-19-10-11-22-17-7-3-5-15(13-17)14-4-2-6-16(12-14)18-8-9-20-21-18/h2-9,12-13,19H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHAHURVUGWMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC(=C1)C2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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